molecular formula C10H11NO2 B1345591 3-(4-Methoxyphenoxy)propanenitrile CAS No. 63815-39-4

3-(4-Methoxyphenoxy)propanenitrile

Cat. No.: B1345591
CAS No.: 63815-39-4
M. Wt: 177.2 g/mol
InChI Key: DTAWFMRIHNITFA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)propanenitrile is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propanenitrile group. This compound appears as white or yellowish crystals and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenoxy)propanenitrile typically involves the reaction of 4-methoxyphenol with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like t-butanol at elevated temperatures (80-85°C) for an extended period (24 hours) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenoxy)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(4-Methoxyphenoxy)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)propanenitrile involves its interaction with specific molecular targets. The methoxy and nitrile groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenoxy)propanenitrile
  • 3-(4-Methylphenoxy)propanenitrile
  • 3-(4-Ethoxyphenoxy)propanenitrile

Uniqueness: 3-(4-Methoxyphenoxy)propanenitrile is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenoxy ring .

Biological Activity

3-(4-Methoxyphenoxy)propanenitrile, also known by its CAS number 63815-39-4, is a compound that has garnered interest in various fields of biological research. Despite limited direct studies on its biological activity, its structural analogs and related compounds suggest potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H13NO2
  • Molecular Weight : 193.23 g/mol
  • Physical State : Typically appears as colorless needles with a melting point range of 61-62°C .

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC11H13NO2
Molecular Weight193.23 g/mol
Melting Point61-62°C
SolubilitySoluble in organic solvents like ethanol

Potential Therapeutic Applications

Research indicates that compounds with similar structures to this compound may exhibit significant biological activities, including:

  • PPAR Activation : It has been noted that derivatives of this compound can act as selective PPAR (Peroxisome Proliferator-Activated Receptor) activators, which are crucial in regulating lipid metabolism and glucose homeostasis. This suggests potential applications in treating conditions like hyperlipidemia and diabetes .
  • Anti-inflammatory Effects : Compounds structurally related to this compound have shown promise in reducing inflammation, which could be beneficial for conditions such as arthritis and cardiovascular diseases .

Case Studies and Experimental Findings

  • PPAR Activation Study :
    • A study investigated the role of a compound similar to this compound in activating PPAR pathways. Results indicated that it could lower triglyceride levels and improve insulin sensitivity in animal models .
  • Neuropharmacological Potential :
    • Research has explored the neuropharmacological properties of related compounds, suggesting they may have therapeutic effects on neurodegenerative diseases like Alzheimer's by modulating neurotransmitter activity .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
PPAR ActivationModulates lipid metabolism and glucose levels ,
Anti-inflammatoryReduces inflammation markers,
NeuropharmacologicalPotential effects on neurodegenerative diseases

The mechanisms through which this compound may exert its biological effects include:

  • Modulation of Gene Expression : By activating PPARs, it influences the expression of genes involved in fatty acid storage and glucose metabolism.
  • Inhibition of Inflammatory Pathways : Similar compounds have been shown to inhibit nuclear factor kappa B (NF-kB), a key player in inflammatory responses.

Properties

IUPAC Name

3-(4-methoxyphenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAWFMRIHNITFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213260
Record name Propionitrile, 3-(p-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63815-39-4
Record name 3-(4-Methoxyphenoxy)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63815-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionitrile, 3-(p-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063815394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionitrile, 3-(p-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methoxyphenol (248 g), KOH (5.6 g) and acrylonitrile (397 ml) were dissolved in 1 liter of t-butanol and heated with stirring at 75° C. for 5 hours. The mixture was then cooled to room temperature and stripped in vacuo to solid residue, which was repulped in ether and insolubles recovered by filtration. The latter were taken up in 2 liters of ethyl acetate, washed in sequence with 1 liter each of H2O, saturated NaHCO3 and saturated NaCl, dried over MgSO4 and restripped to yield purified title product, 199.4 g, m.p. 62°-64° C.
Quantity
248 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
397 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-methoxyphenol (10 g: 80.5 mmol) and Triton B (2.29 ml:14.5 mmol:0.18 eq.) in acrylonitrile (50 ml) is heated at reflux for 48 hours. After the solvent has been partially removed, the products are extracted with ethyl acetate and washed with water and then with a 6N hydrochloric acid solution. The residual chestnut-brown oil is purified on a flash silica column eluted with an AcOEt/PE gradient.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-methoxyphenol (10 g:80.5 mmol) and Triton B (2.29 ml:14.5 mmol 0. 18 eq.) in acrylonitrile (50 ml) is heated at reflux for 48 hours. After the solvent has been partially removed, the products are extracted with ethyl acetate and washed with water and then with a 6N hydrochloric acid solution. The residual chestnut-brown oil is purified on a flash silica column eluted with an AcOEt/PE gradient.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Quantity
14.5 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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